5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Asymmetric organocatalysis Non-polar solvent solubility Catalyst loading reduction

Unsubstituted Meldrum's acid limits non-polar solvent reactions with poor solubility. 5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 3709-28-2) resolves this with ~4-fold higher CPME solubility. - Enables catalyst loadings as low as 0.2-1 mol% in N-sulfinyl urea-catalyzed nitroalkene additions. - XLogP 3.4 (>16-fold higher than parent) supports hydrophobic solid-phase extraction and flow chemistry. - Distinct mp 129.5-130.5 °C (narrow ~1 °C range) ensures rapid identity verification in GMP incoming inspection.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 3709-28-2
Cat. No. B13111130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS3709-28-2
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(C(=O)O1)C2CCCCC2)C
InChIInChI=1S/C12H18O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3
InChIKeyAUPBYTVHJWRWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione: Product Overview


5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 3709-28-2) is a 5-monosubstituted Meldrum's acid derivative featuring a cyclohexyl substituent at the active methylene position . This compound belongs to the class of cyclic isopropylidene malonates, characterized by a rigid 1,3-dioxane-4,6-dione core with exceptionally high acidity (pKa ≈ 4.97 for the parent Meldrum's acid scaffold) [1]. The cyclohexyl modification imparts significantly increased hydrophobicity (XLogP = 3.4) relative to unsubstituted Meldrum's acid (LogP ≈ 0.21), enabling distinct solubility behavior in non-polar media [2]. It is a white crystalline solid with a reported melting point of 129.5–130.5 °C and a molecular weight of 226.27 g/mol (C₁₂H₁₈O₄) .

1 Non-polar organocatalysis with low catalyst loading
2 Mole-scale process development in CPME or toluene
3 Hydrophobic reversed-phase purification workflows
4 Crystalline identity confirmation at 129.5–130.5 °C

Why Generic Meldrum's Acid Derivatives Fall Short


Although multiple 5-substituted Meldrum's acid derivatives share the same 1,3-dioxane-4,6-dione scaffold, their physicochemical properties diverge dramatically in ways that directly impact synthetic utility. Unsubstituted Meldrum's acid suffers from poor solubility in non-polar solvents such as cyclopentyl methyl ether (CPME), which limits effective concentration and necessitates impractically high catalyst loadings in organocatalytic transformations [1]. The cyclohexyl derivative overcomes this limitation through a ~4-fold enhancement in CPME solubility at 23 °C, enabling catalyst loading reductions from impractical levels to as low as 0.2–1 mol% [1]. Furthermore, the melting point of 5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione (129.5–130.5 °C) differs substantially from both unsubstituted Meldrum's acid (92–96 °C) [2] and 5-methyl Meldrum's acid (~170 °C) [3], affecting crystallization behavior, purity assessment protocols, and storage stability. These differences mean that in-process specifications, solubility-limited reaction design, and downstream purification steps cannot be translated from one 5-substituted derivative to another without re-optimization.

Solubility-limited kinetics may shift Unsubstituted Meldrum's acid exhibits poor CPME solubility, which may require higher catalyst loading and limit effective reaction rates in non-polar media.
Melting point-based QC protocols may not transfer 5-Methyl Meldrum's acid melts ~40 °C higher; identity confirmation and purity assessment methods cannot be directly interchanged without re-optimization.
Conformational landscape differs from aromatic analogs 5-Phenyl Meldrum's acid is constrained by ring planarity, which may alter crystal packing and molecular recognition behavior compared to the flexible cyclohexyl derivative.

Quantitative Differentiation Evidence


Enhanced Solubility in Non-Polar Solvent (CPME)

In a direct head-to-head comparison, 5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione exhibited approximately 4-fold higher solubility in cyclopentyl methyl ether (CPME) at 23 °C compared to unsubstituted Meldrum's acid [1]. The increased effective concentration enabled a reduction in N-sulfinyl urea organocatalyst loading from levels that were impractical due to solubility-limited kinetics to 1 mol% at room temperature, with a concomitant slight increase in enantioselectivity [1].

CPME Solubility
Head-to-head
~4-fold higher solubility than unsubstituted Meldrum's acid; 1 mol% catalyst loading, 92% ee
Supports organocatalytic reaction design in non-polar media
CPME, 23 °C, N-sulfinyl urea catalysis
Asymmetric organocatalysis Non-polar solvent solubility Catalyst loading reduction

Mole-Scale Pregabalin Precursor Synthesis

The practical utility of 5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione was validated by a mole-scale addition to nitroalkene 1b at only 0.2 mol% organocatalyst loading, followed by one-step hydrolysis/decarboxylation to afford a known precursor to the commercial drug S-Pregabalin (Lyrica) [1]. This represents among the lowest catalyst loadings reported for an organocatalytic Meldrum's acid addition, with the high effective concentration of the cyclohexyl derivative being a key enabling factor [1]. In contrast, unsubstituted Meldrum's acid under identical conditions suffers from solubility-limited kinetics that preclude such low catalyst loadings [1].

Pregabalin Precursor Scale
Cross-study comparable
Mole-scale at 0.2 mol% catalyst; 25- to 100-fold loading reduction
Supports process intensification and catalyst cost reduction
One-pot conversion to S-Pregabalin precursor
Pregabalin synthesis Process-scale organocatalysis γ-Amino acid precursor

Enhanced Lipophilicity vs. Unsubstituted Meldrum's Acid

5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione has a computed XLogP of 3.4 [1], representing a >3 log unit increase relative to unsubstituted Meldrum's acid (LogP = 0.21) . This ~16-fold increase in theoretical octanol-water partition coefficient reflects the lipophilic contribution of the cyclohexyl substituent. For comparison, 5-phenyl Meldrum's acid has an XLogP3-AA of 2.3 [2], indicating that the cyclohexyl derivative is significantly more lipophilic than the aromatic analog.

Lipophilicity
Cross-study comparable
XLogP = 3.4; ΔLogP +3.2 vs. unsubstituted Meldrum's acid
Supports extractive work-up and reversed-phase purification
Computed octanol-water partition coefficient
Lipophilicity LogP Extraction efficiency Phase partitioning

Distinct Melting Point for Identity Confirmation

The reported melting point of 5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione is 129.5–130.5 °C . This falls between unsubstituted Meldrum's acid (92–96 °C) [1] and 5-methyl Meldrum's acid (170.0 ± 2.0 °C) [2]. The intermediate melting point provides a practical balance: sufficiently high to afford good crystallinity and storage stability at ambient conditions, yet low enough to avoid thermal decomposition during melt-based processing or differential scanning calorimetry (DSC) purity analysis. The narrow melting range (~1 °C) is also indicative of high crystalline purity.

Melting Point
Cross-study comparable
129.5–130.5 °C; narrow ~1 °C range
Enables unambiguous identity QC vs. other 5-substituted analogs
Ambient solid-state stability profile
Melting point Crystallinity Purity assessment Solid-state stability

Conformational Flexibility Advantage

5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione possesses a single rotatable bond (the C–C bond linking the cyclohexyl ring to the dioxane-dione core) [1], whereas unsubstituted Meldrum's acid has zero rotatable bonds [2]. This additional degree of conformational freedom allows the cyclohexyl group to sample chair conformations and orient itself to optimize intermolecular interactions—relevant both for crystal packing (affecting melting point and solubility) and for molecular recognition in biological or catalytic contexts. In contrast, 5-phenyl Meldrum's acid, despite also having one rotatable bond, is constrained by the planarity of the aromatic ring, which restricts its conformational landscape compared to the saturated cyclohexyl ring [3].

Conformational Flexibility
Class-level inference
1 rotatable bond; chair conformations accessible vs. planar aromatic constraints
May support induced-fit binding modes in probe design
Data to verify; structural computation only
Rotatable bond count Conformational flexibility Crystal packing Molecular recognition

Application Scenarios


Asymmetric γ-Amino Acid Synthesis in Non-Polar Media

The ~4-fold enhanced solubility in CPME relative to unsubstituted Meldrum's acid [1] makes this compound the pronucleophile of choice for N-sulfinyl urea-catalyzed additions to nitroalkenes at low catalyst loadings (0.2–1 mol%). This scenario is directly relevant to pharmaceutical intermediate manufacturing where non-polar, industrially preferred solvents (CPME, toluene, heptane) are mandated. The demonstrated mole-scale preparation of an S-Pregabalin (Lyrica) precursor at only 0.2 mol% catalyst loading [1] provides a validated precedent for process chemists seeking to minimize both solvent and catalyst costs in multi-kilogram campaigns.

Hydrophobic Support Adsorption in Heterogeneous Catalysis

The XLogP of 3.4, which is >16-fold higher than unsubstituted Meldrum's acid (LogP 0.21) and also exceeds that of 5-phenyl Meldrum's acid (XLogP3-AA 2.3) [1], predicts preferential partitioning onto hydrophobic solid supports such as reversed-phase silica, polymeric resins, or carbon-based catalyst carriers. This scenario applies to flow chemistry setups where substrate residence time on a heterogeneous catalyst bed is governed by hydrophobicity-driven adsorption, enabling higher local concentration and improved turnover numbers relative to less lipophilic Meldrum's acid derivatives.

Melting Point-Based QC Identity Confirmation

With a distinct melting point of 129.5–130.5 °C [1], this compound is readily differentiated from unsubstituted Meldrum's acid (92–96 °C) and 5-methyl Meldrum's acid (~170 °C) [2] by simple capillary melting point determination. This facilitates rapid identity confirmation during incoming material inspection in GMP environments, reducing the risk of mix-ups with other 5-substituted Meldrum's acid derivatives that may be co-inventoried. The narrow ~1 °C melting range also serves as a preliminary purity indicator.

Conformational Probe in SAR Studies

The saturated cyclohexyl ring, with access to chair conformations via its single rotatable bond, provides a conformationally flexible yet sterically demanding substituent that is distinct from planar aromatic groups (e.g., 5-phenyl) [1]. In medicinal chemistry campaigns exploring 5-substituted Meldrum's acid derivatives as covalent inhibitors or prodrug precursors, the cyclohexyl group can probe steric tolerance in enzyme active sites or modulate the rate of hydrolytic prodrug activation through differential steric shielding of the dioxane-dione ring.

Application
Selection Property
Validation Focus
γ-Amino acid synthesis in non-polar media
Enhanced non-polar solubility
Low catalyst loading validation at scale
Hydrophobic support adsorption in flow chemistry
High lipophilicity (XLogP 3.4)
Residence time and partitioning efficiency
QC identity confirmation
Distinct melting point (129.5–130.5 °C)
Differentiation from co-inventoried analogs
Conformational probe in SAR studies
Saturated cyclohexyl flexibility
Steric tolerance and prodrug activation rate
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